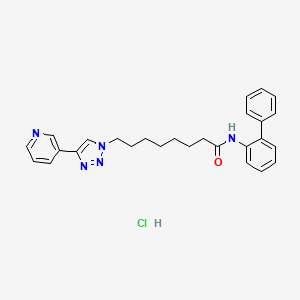
N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
GPP 78 塩酸塩は、ニコチンアミドホスホリボシル転移酵素(NAMPT)の強力な阻害剤であり、ニコチンアミドアデニンジヌクレオチド(NAD+)の生合成に関与する酵素です。 この化合物は、神経芽細胞腫細胞におけるオートファジーの誘導において著しい可能性を示しており、in vitroで細胞毒性を示します .
準備方法
合成経路と反応条件
GPP 78 塩酸塩の合成は、複数段階のプロセスを伴います。主要なステップには、クリックケミストリーによるトリアゾール環の形成、続いてビフェニルおよびピリジン部分の付加が含まれます。 最終生成物は、中間体を塩酸と反応させて塩酸塩を形成することで得られます .
工業生産方法
GPP 78 塩酸塩の工業生産は、通常、自動反応器を使用した大規模合成を含みます。このプロセスは、高収率と高純度を達成するために最適化されており、一貫性を確保するために厳格な品質管理対策が実施されています。 この化合物は、高性能液体クロマトグラフィー(HPLC)を使用して精製され、≥98%の純度が達成されます .
化学反応の分析
反応の種類
GPP 78 塩酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体に変換されます。
還元: 還元反応は、GPP 78 塩酸塩を還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性がある一方で、還元は化合物の還元型を生成する可能性があります .
科学研究への応用
GPP 78 塩酸塩は、次のような幅広い科学研究への応用があります。
化学: ニコチンアミドホスホリボシル転移酵素の阻害とそのNAD+生合成への影響を研究するためのツール化合物として使用されます。
生物学: オートファジーの誘導とその神経芽細胞腫細胞に対する細胞毒性効果における役割について調査されています。
医学: 抗がん作用と抗炎症作用の可能性について探求されています。
科学的研究の応用
GPP 78 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of nicotinamide phosphoribosyltransferase and its effects on NAD+ biosynthesis.
Biology: Investigated for its role in inducing autophagy and its cytotoxic effects on neuroblastoma cells.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
作用機序
GPP 78 塩酸塩は、ニコチンアミドホスホリボシル転移酵素を阻害することで作用し、NAD+レベルの枯渇につながります。この阻害は、細胞代謝を阻害し、特に神経芽細胞腫細胞においてオートファジーを誘導します。 この化合物の細胞毒性は、細胞生存に不可欠なNAD+生合成を妨げる能力に起因しています .
類似化合物との比較
類似化合物
FK866: ニコチンアミドホスホリボシル転移酵素の別の強力な阻害剤であり、同様の作用機序を持っています。
GMX1778: NAMPT阻害活性と抗がん作用の可能性で知られています。
CHS-828: NAMPT阻害を示し、抗腫瘍効果について研究されています
GPP 78 塩酸塩の独自性
GPP 78 塩酸塩は、ニコチンアミドホスホリボシル転移酵素阻害に対する高い効力と特異性によって際立っています。 神経芽細胞腫細胞におけるオートファジーを誘導し、細胞毒性を示す能力は、がんと代謝性疾患の研究にとって貴重な化合物となっています .
生物活性
N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride, also known as GPP78, is a compound with significant biological activity, particularly as an inhibitor of nicotinamide adenine dinucleotide (NAD) consuming enzymes. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H30ClN5O |
| Molecular Weight | 476.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1202580-59-3 |
GPP78 primarily acts as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) , which plays a crucial role in NAD biosynthesis. By inhibiting NAMPT, GPP78 leads to decreased NAD levels, which can induce cellular stress and apoptosis in cancer cells. The compound has shown to have a very low IC50 value of 3 nM against NAMPT, indicating its potency as an inhibitor .
Anticancer Properties
Research indicates that GPP78 exhibits cytotoxic effects on various cancer cell lines , including neuroblastoma cells (SH-SY5Y), where it induces autophagy and apoptosis. The IC50 for inducing toxicity in these cells is approximately 3.8 nM . This suggests that GPP78 could be a promising candidate for cancer therapy, particularly in cancers where NAMPT is upregulated.
Anti-inflammatory Effects
In addition to its anticancer properties, GPP78 has been noted for its anti-inflammatory effects . By modulating NAD levels, it may influence inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation .
Study 1: NAMPT Inhibition and Cancer Cell Viability
A study conducted on various cancer cell lines demonstrated that GPP78 effectively reduced cell viability in a dose-dependent manner. The results illustrated that:
- Cell Lines Tested : SH-SY5Y (neuroblastoma), HeLa (cervical cancer), and MCF7 (breast cancer).
- Findings : Significant reduction in cell viability at concentrations as low as 10 nM across all tested lines.
Study 2: Autophagy Induction
Another research project focused on the mechanisms by which GPP78 induces autophagy in SH-SY5Y cells. Key findings included:
- Autophagic Markers : Increased levels of LC3-II protein were observed, indicating enhanced autophagy.
- Impact on Apoptosis : The study found that autophagy induction correlated with increased apoptosis markers such as cleaved caspase-3.
Study 3: In Vivo Efficacy
Preclinical trials using xenograft models showed that GPP78 significantly inhibited tumor growth compared to control groups. Notably:
- Tumor Volume Reduction : A reduction of up to 60% in tumor volume was recorded after treatment with GPP78 over four weeks.
特性
分子式 |
C27H30ClN5O |
|---|---|
分子量 |
476.0 g/mol |
IUPAC名 |
N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride |
InChI |
InChI=1S/C27H29N5O.ClH/c33-27(29-25-16-9-8-15-24(25)22-12-5-4-6-13-22)17-7-2-1-3-10-19-32-21-26(30-31-32)23-14-11-18-28-20-23;/h4-6,8-9,11-16,18,20-21H,1-3,7,10,17,19H2,(H,29,33);1H |
InChIキー |
WNZSQRVUGCAYDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4.Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4.Cl |
同義語 |
N-[1,1/'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















